

Application Note: Scalable Convergent Synthesis of Posaconazole

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Compound of Interest

Compound Name: 1-[4-(Ethylsulfonyl)-2-nitrophenyl]piperazine

CAS No.: 951624-85-4

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Critical Control of Chiral THF Assembly and Ether Coupling

Executive Summary & Strategic Rationale

Posaconazole (Noxafil®) represents a pinnacle of antifungal engineering, possessing a complex structure with four chiral centers and a long lipophilic side chain.[1] Unlike earlier azoles (e.g., fluconazole), its manufacturing complexity is high.[1] The primary bottleneck in scaling Posaconazole is not the raw material cost, but the stereochemical integrity during the assembly of the tetrahydrofuran (THF) core and the regioselectivity during the final convergent coupling.[1]

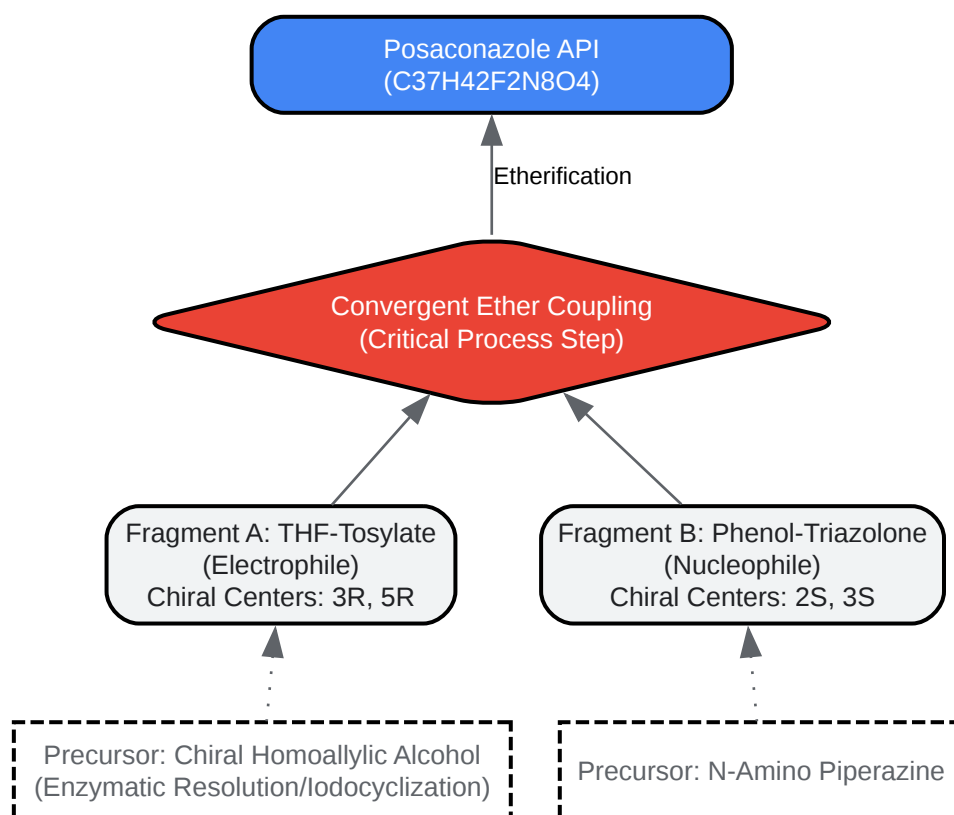
This Application Note details a robust, scalable protocol for the synthesis of the key Chiral THF-Sulfonate Intermediate and its subsequent Convergent Coupling to the aryl piperazine moiety. We move beyond standard patent literature to discuss the causality of process parameters—specifically how temperature ramps and base selection in the coupling step determine the critical impurity profile (specifically the N-alkylated vs. O-alkylated ratio).

Retrosynthetic Strategy & Process Logic

The most scalable route to Posaconazole is convergent, splitting the molecule into two complex fragments:[1][2]

- Fragment A (Electrophile): The Chiral THF-Tosylate (derived from 1,3-difluorobenzene).[1]
- Fragment B (Nucleophile): The Hydroxyphenyl-Triazolone (Aryl Piperazine).[1]

The "Application Note" focus here is on the Ether Coupling of these two fragments. This step is the yield-determining event and the source of the most difficult-to-remove impurities.[1]



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Figure 1: Convergent strategy isolating the critical coupling step. The stereochemical fidelity of Fragment A is established prior to the coupling.[1]

Critical Protocol A: Synthesis of the Chiral THF-Tosylate

Target Molecule: (5R-cis)-Toluene-4-sulfonic acid 5-(2,4-difluorophenyl)-5-(1H-1,2,4-triazol-1-ylmethyl)tetrahydrofuran-3-ylmethyl ester[1]

While early routes used Simulated Moving Bed (SMB) chromatography for chiral resolution, modern scalable processes utilize Iodocyclization or Enzymatic Desymmetrization.[1] The protocol below utilizes the Iodocyclization route as it avoids the high CAPEX of SMB units.

3.1. The Chemical Workflow[2][3][4][5][6][7]

- Substrate: Homoallylic alcohol derivative.
- Reagent: Iodine () in Acetonitrile/Water.
- Mechanism: 5-exo-trig cyclization.[1]

3.2. Step-by-Step Protocol

Reagents:

- Substrate (Homoallylic alcohol): 1.0 eq
- Iodine (): 2.5 eq[1]
- Sodium Bicarbonate (): 3.0 eq[1]
- Solvent: Acetonitrile () / Water (10:1 ratio)[1]

Procedure:

- Dissolution: Charge the reactor with Homoallylic alcohol and MeCN. Cool to 0–5°C.[1][4]

- Why: Low temperature suppresses the formation of the 6-endo product (pyran ring), favoring the desired 5-exo (THF ring).[1]
- Iodination: Add

followed by portion-wise addition of Iodine.
 - Control Point: Exothermic reaction.[1] Maintain internal temperature

.
- Quench: After HPLC confirms consumption (<0.5% SM), quench with aqueous Sodium Thiosulfate/Sodium Bisulfite.
- Triazole Displacement: The resulting iodo-methyl THF is reacted in situ (or after isolation) with Sodium Triazole in DMF at 80°C.[1]
- Tosylation: The resulting alcohol is reacted with p-Toluenesulfonyl chloride (TsCl) and Pyridine/TEA.[1]

Key Quality Attribute (KQA):

- Diastereomeric Ratio (dr): Must be >95:5 (cis:trans).[1]
- Enantiomeric Excess (ee): >99% (controlled by the chiral starting material).[1]

Critical Protocol B: The Convergent Coupling (The Manufacturing Bottleneck)

Reaction: Nucleophilic substitution () of the Tosylate by the Phenolic oxygen.[1]

This step is notorious for two issues:

- Mass Transfer: The reaction is heterogeneous (solid base in organic solvent).[1]
- Regioselectivity: The triazolone ring in Fragment B can compete as a nucleophile, leading to N-alkylation impurities.[1]

4.1. Experimental Design (DMSO Process)[1]

Parameter	Specification	Rationale
Solvent	DMSO (Dimethyl Sulfoxide)	High dielectric constant promotes and solubilizes the zwitterionic intermediate.[1]
Base	NaOH (Micro-prills or Powder)	Strong enough to deprotonate phenol () but controlled to minimize degradation.[1]
Stoichiometry	1.05 eq Frag A : 1.0 eq Frag B	Slight excess of the electrophile (Tosylate) ensures complete consumption of the expensive Fragment B.
Temperature	40°C ± 2°C	Critical: >45°C increases N-alkylation; <35°C stalls reaction, leading to sludge formation.[1]

4.2. Detailed Protocol

Step 1: Phenoxide Formation

- Charge Fragment B (Phenol-Triazolone) into the reactor.[1]
- Add DMSO (5 volumes relative to Frag B). Agitate at 25°C until a slurry forms.
- Add NaOH (powder, 1.2 eq).
- Wait Step: Stir for 1 hour at 25°C.
 - Mechanism:[1][2][4][5][7][8][9] This pre-forms the Sodium Phenoxide salt.[1] The solution will darken (yellow to amber).[1] This ensures the nucleophile is "ready" before the electrophile is introduced, reducing side reactions.[1]

Step 2: Coupling

- Charge Fragment A (THF-Tosylate, 1.05 eq) to the reactor.[1]
- Heat the mixture to 40°C.
 - Ramp Rate: 0.5°C/min. Do not overshoot.
- Reaction Monitoring: Monitor by HPLC every 2 hours.
 - Stop Criteria: Fragment B < 0.5%. [1]
 - Typical Time: 12–18 hours. [1]

Step 3: Quench and Isolation (The "Water Crash") [1]

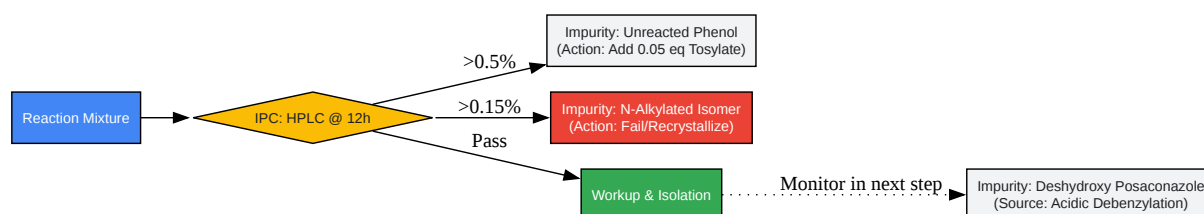
- Cool reaction mass to 20°C.
- Slowly add Water (10 volumes) over 2 hours.
 - Crystallization Physics: Fast addition results in amorphous gum. [1] Slow addition allows crystal growth. [1]
- Filter the precipitated solid. [1][4]
- Wash: Wash cake with water (removes DMSO/NaOH) followed by cold Methanol (displaces water).

Step 4: Purification (Impurity Rejection)

- Recrystallize the crude wet cake from Methanol or Ethanol. [1]
 - Target: This step specifically rejects the Deshydroxy impurity and any N-alkylated isomers. [1]

Self-Validating Systems: Impurity Control Strategy

To ensure the protocol is "self-validating," specific markers must be monitored.



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Figure 2: In-Process Control (IPC) logic flow. Note that Deshydroxy Posaconazole is often formed in the subsequent deprotection step if benzyl protection is used, but precursors must be controlled here.

Critical Impurity Profile:

- N-Alkylated Isomer: Formed if temperature $>45^{\circ}\text{C}$ or if base concentration is localized (hot spots).[1]
 - Control: Efficient stirring (Reynolds number > 2000) and strict T-control.
- Hydrolyzed Tosylate: Formed if water is present in DMSO.[1]
 - Control: KF (Karl Fischer) of DMSO must be $<0.1\%$ prior to start.[1]

Scalability Analysis

Feature	Lab Scale (10g)	Pilot Scale (1kg)	Mfg Scale (100kg)
Agitation	Magnetic Stir bar	Overhead Impeller	Retreat Curve Impeller
Heat Transfer	Oil Bath	Jacket/Cryostat	Reactor Jacket
Filtration	Buchner Funnel	Nutsche Filter	Centrifuge
Risks	None	Exotherm on Base Addn	DMSO Freezing (MP 19°C) in transfer lines

Engineering Note: DMSO freezes at 19°C. In a manufacturing plant, transfer lines for the solvent must be heat-traced to prevent blockage during the charging step.[1]

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